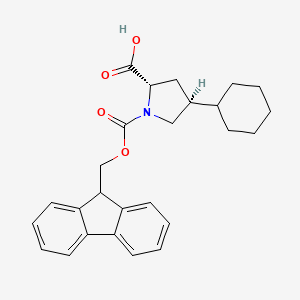

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Description

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS No. 467438-40-0) is an Fmoc-protected pyrrolidine derivative widely used in peptide synthesis. Its molecular formula is C26H29NO4, with a molecular weight of 419.51 g/mol . The compound features a cyclohexyl substituent at the 4-position of the pyrrolidine ring, which enhances hydrophobicity and influences conformational control during peptide chain assembly. The stereochemistry (2S,4S) ensures specific spatial arrangements critical for stabilizing secondary structures like β-turns and preventing aggregation .

Properties

IUPAC Name |

(2S,4S)-4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)/t18-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUQGOIDPMKBGN-KOSHJBKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467438-40-0 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-cyclohexyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as cyclohexylamine and proline derivatives.

Formation of Pyrrolidine Ring: The cyclohexylamine is reacted with a suitable proline derivative under conditions that promote cyclization to form the pyrrolidine ring.

Fmoc Protection: The amino group of the resulting pyrrolidine derivative is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid in high purity.

Industrial Production Methods

Industrial production of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further coupling reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Substitution Reactions:

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DIC and HOBt in an organic solvent such as DMF or dichloromethane are used for peptide bond formation.

Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions on the cyclohexyl group.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains with specific sequences and properties.

Functionalized Derivatives: Substitution reactions produce derivatives with various functional groups attached to the cyclohexyl ring.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group:

The compound is extensively used as a protecting group in solid-phase peptide synthesis. It enhances the efficiency and yield of peptide chains by protecting amino groups during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection under mild conditions, making it a preferred choice for synthesizing complex peptides.

Case Study:

In a study published by Chem-Impex, researchers utilized (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid to synthesize a series of cyclic peptides. The results demonstrated improved yields and purities compared to traditional methods, highlighting its effectiveness in peptide synthesis .

Drug Development

Design of Novel Drug Candidates:

The unique structural properties of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid facilitate the design of novel drug candidates, particularly peptide-based therapeutics. Its ability to mimic natural amino acids while providing additional steric bulk makes it valuable in developing drugs that target specific biological pathways.

Case Study:

A recent investigation into peptide-based drugs for treating neurological disorders employed this compound to create derivatives that exhibited enhanced receptor binding affinities. These derivatives showed promise in preclinical models for conditions such as Alzheimer's disease .

Bioconjugation

Versatile Linker Application:

The compound serves as a versatile linker in bioconjugation processes, which are crucial for attaching biomolecules to various surfaces or carriers. This application is particularly important in the development of targeted drug delivery systems and diagnostic tools.

Case Study:

Research highlighted in PubChem demonstrated the use of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid in creating bioconjugates for targeted cancer therapy. The conjugates showed improved specificity and reduced off-target effects compared to conventional therapies .

Research in Neuroscience

Targeting Specific Receptors:

In neuroscience research, this compound is employed to synthesize ligands that target specific receptors in the brain. This application aids in understanding neurological disorders and developing new therapeutic strategies.

Case Study:

A study focused on synthesizing receptor antagonists for glutamate receptors utilized (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid as a building block. The synthesized compounds demonstrated significant activity in vitro and were further evaluated for their potential therapeutic effects .

Material Science

Creation of Advanced Materials:

Beyond biological applications, the compound can be utilized in material science to create advanced materials with specific properties such as improved mechanical strength or thermal stability.

Case Study:

Research conducted on polymer composites incorporated (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid to enhance the mechanical properties of the resulting materials. The study found that the addition of this compound significantly improved tensile strength and flexibility .

Mechanism of Action

The mechanism of action of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptide chains. The cyclohexyl group contributes to the hydrophobic interactions within the peptide, influencing its folding and stability.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid with structurally analogous derivatives, highlighting substituent variations, stereochemistry, and molecular properties.

Key Comparative Insights

Substituent Effects: Hydrophobicity: Cyclohexyl and phenyl groups enhance hydrophobicity, while phenoxy and cyclohexyloxy substituents introduce partial polarity .

Stereochemical Influence :

- The (4S) vs. (4R) configuration alters pyrrolidine ring puckering, affecting peptide backbone conformation. For example, the (2S,4S) target compound stabilizes β-turns, whereas (2S,4R) derivatives may favor alternate secondary structures .

Functional Applications: Click Chemistry: Propargyloxycarbonylamino derivatives enable site-specific modifications via alkyne-azide reactions . Lipidation: Palmitamido-substituted derivatives are used in lipidated peptides for membrane association .

Biological Activity

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS Number: 467438-40-0) is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic roles. The compound features a fluorene-derived Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H29NO4

- Molecular Weight : 419.51 g/mol

- Structure : The compound consists of a pyrrolidine ring with a cyclohexyl substituent and a carboxylic acid functional group.

Biological Activity Overview

The biological activity of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid has been investigated primarily in the context of its role as a building block in peptide synthesis. Its unique structure allows for the incorporation into peptides that may exhibit specific biological activities, particularly in targeting protein-protein interactions.

- Inhibition of Protein Interactions : Compounds that incorporate (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid have shown potential in disrupting protein-protein interactions critical in various disease pathways.

- Modulation of Enzyme Activity : As part of larger peptide constructs, this compound may influence enzyme activity by altering substrate binding or stability.

Case Study 1: PD-L1 Inhibition

Recent studies have highlighted the potential of compounds derived from (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid as PD-L1 inhibitors. PD-L1 is a critical checkpoint protein involved in immune evasion by tumors.

- Research Findings : A study demonstrated that modified peptides containing this compound exhibited inhibitory activity against PD-L1, enhancing T-cell activation and promoting anti-tumor responses. The binding affinity was reported to be in the low nanomolar range, indicating strong potential for therapeutic applications in cancer immunotherapy .

Case Study 2: Neuroprotective Effects

Another area of research involves the neuroprotective effects of peptides synthesized using (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid.

- Research Findings : Peptides incorporating this amino acid showed promise in models of neurodegenerative diseases by promoting neuronal survival and reducing apoptosis. The mechanism was linked to modulation of signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Q & A

Q. What is the functional role of the Fmoc group in (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling stepwise peptide elongation in solid-phase synthesis. It is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-sensitive side chains and the peptide backbone. The cyclohexyl substituent enhances conformational rigidity, reducing aggregation during synthesis .

Q. What analytical methods are essential for confirming the stereochemical integrity of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid?

- HPLC with chiral columns : Resolves enantiomeric impurities (retention time comparison against standards).

- NMR spectroscopy : 1H and 13C NMR confirm the cyclohexyl group’s axial/equatorial orientation and Fmoc protection. 2D NMR (COSY, NOESY) verifies stereochemistry via spatial correlations (e.g., NOE between cyclohexyl protons and pyrrolidine backbone) .

- Mass spectrometry : Validates molecular weight (expected [M+H]+ = 495.56 g/mol for C29H33NO4) .

Q. How should (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid be stored to prevent degradation?

Store at –20°C under inert gas (argon/nitrogen), protected from light and humidity. Desiccate to avoid hydrolysis of the Fmoc group. Shelf life exceeds 12 months under these conditions .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence peptide secondary structure and aggregation propensity?

The cyclohexyl group imposes steric constraints on the pyrrolidine ring, favoring trans-amide conformations and reducing β-sheet aggregation. Hydrophobic interactions between cyclohexyl moieties and peptide side chains stabilize helical or turn structures. Comparative CD spectroscopy of peptides with/without the substituent shows increased ellipticity at 222 nm (α-helix signature) .

Q. What synthetic strategies minimize racemization during coupling of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid?

- Activation reagents : Use HATU/DIPEA (1:2 molar ratio) for rapid coupling (<30 min).

- Temperature control : Perform reactions at 0–4°C to slow base-catalyzed racemization.

- Monitoring : Test coupling completion via Kaiser test or HPLC. The cyclohexyl group’s steric bulk reduces racemization risk compared to less hindered analogs (e.g., 4-phenyl derivatives) .

Q. How can molecular dynamics (MD) simulations predict the conformational effects of incorporating this compound into peptides?

Q. What personal protective equipment (PPE) is required when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.